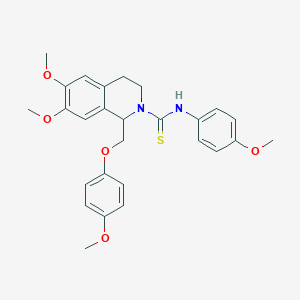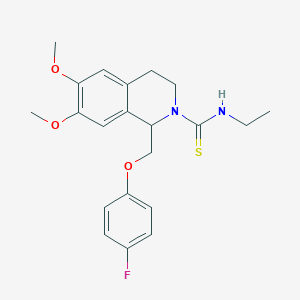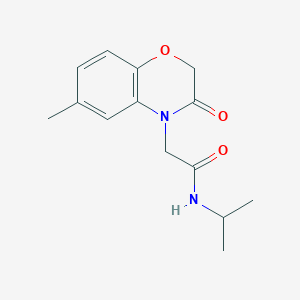![molecular formula C15H14N2O4 B11444486 2,4-dihydroxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11444486.png)
2,4-dihydroxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dihydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide is a hydrazide-hydrazone derivative of 2,4-dihydroxybenzoic acid. This compound is known for its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzoic acid hydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dihydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions
Major Products
Oxidation: Quinones
Reduction: Hydrazine derivatives
Substitution: Ethers and esters
Scientific Research Applications
2,4-dihydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Studied for its potential anticancer activity, particularly against human cancer cell lines
Mechanism of Action
The mechanism of action of 2,4-dihydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide involves its interaction with cellular targets. The compound can inhibit bacterial growth by interfering with cell wall synthesis. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dihydroxy-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide
- 2,4-dihydroxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
- 4-hydroxyl-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
Uniqueness
2,4-dihydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes .
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2,4-dihydroxy-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-5-3-2-4-10(14)9-16-17-15(20)12-7-6-11(18)8-13(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |
InChI Key |
XCYIEEXSDJQDNG-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)O)O |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11444413.png)
![6-chloro-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11444415.png)

![3-methyl-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444419.png)
![2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B11444430.png)


![Octyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11444458.png)
![6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11444461.png)


![2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11444472.png)
![8,8-dimethyl-5-(4-methylphenyl)-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11444481.png)
